molecular formula C16H21FN2O B10888006 (4-Cyclopentylpiperazin-1-yl)(3-fluorophenyl)methanone

(4-Cyclopentylpiperazin-1-yl)(3-fluorophenyl)methanone

Cat. No.: B10888006
M. Wt: 276.35 g/mol
InChI Key: QPTIQLUCSJVROI-UHFFFAOYSA-N
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Description

(4-CYCLOPENTYLPIPERAZINO)(3-FLUOROPHENYL)METHANONE is a synthetic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a cyclopentyl group attached to a piperazine ring, which is further connected to a 3-fluorophenyl group via a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-CYCLOPENTYLPIPERAZINO)(3-FLUOROPHENYL)METHANONE typically involves the reaction of 4-cyclopentylpiperazine with 3-fluorobenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of (4-CYCLOPENTYLPIPERAZINO)(3-FLUOROPHENYL)METHANONE may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-CYCLOPENTYLPIPERAZINO)(3-FLUOROPHENYL)METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-CYCLOPENTYLPIPERAZINO)(3-FLUOROPHENYL)METHANONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-CYCLOPENTYLPIPERAZINO)(3-FLUOROPHENYL)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-CYCLOPENTYLPIPERAZINO)(3-FLUOROPHENYL)METHANONE is unique due to its specific structural features, such as the cyclopentyl group and the fluorophenyl group, which confer distinct chemical and biological properties. These features may result in different pharmacokinetic and pharmacodynamic profiles compared to similar compounds .

Properties

Molecular Formula

C16H21FN2O

Molecular Weight

276.35 g/mol

IUPAC Name

(4-cyclopentylpiperazin-1-yl)-(3-fluorophenyl)methanone

InChI

InChI=1S/C16H21FN2O/c17-14-5-3-4-13(12-14)16(20)19-10-8-18(9-11-19)15-6-1-2-7-15/h3-5,12,15H,1-2,6-11H2

InChI Key

QPTIQLUCSJVROI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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